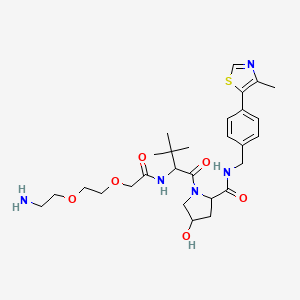VH032-Peg2-NH2
CAS No.:
Cat. No.: VC14527194
Molecular Formula: C28H41N5O6S
Molecular Weight: 575.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C28H41N5O6S |
|---|---|
| Molecular Weight | 575.7 g/mol |
| IUPAC Name | 1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C28H41N5O6S/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35) |
| Standard InChI Key | XWDVNBVOCHHWAD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O |
Introduction
Structural and Chemical Properties of VH032-Peg2-NH2
Molecular Architecture
VH032-Peg2-NH2 (molecular formula: C₂₈H₄₁N₅O₆S; molecular weight: 575.7 g/mol) features a tripartite structure:
-
VHL Ligand: Derived from (S,R,S)-AHPC, this component binds the VHL E3 ubiquitin ligase with high specificity. The ligand’s hydroxyproline core mimics the hypoxia-inducible factor (HIF) binding motif critical for VHL recognition .
-
PEG2 Linker: A bis-amino polyethylene glycol spacer (NH₂-PEG₂-NH₂) connects the VHL ligand to the target-binding moiety. This linker enhances aqueous solubility and reduces steric hindrance during PROTAC assembly.
-
Amine Terminal: The free -NH₂ group facilitates conjugation to target protein ligands via carbodiimide chemistry or click reactions.
Table 1: Key Structural Features of VH032-Peg2-NH2
| Component | Description | Role in PROTAC Design |
|---|---|---|
| VHL Ligand | (S,R,S)-AHPC derivative with hydroxyproline core | E3 ligase recruitment |
| PEG2 Linker | NH₂-(CH₂CH₂O)₂-CH₂CH₂-NH₂ | Solubility enhancement, spacing |
| Amine Terminal | Reactive -NH₂ group | Conjugation to target ligands |
Synthesis and Modifications
The synthesis of VH032-Peg2-NH2 involves sequential peptide coupling and PEGylation:
-
VHL Ligand Synthesis: The hydroxyproline core is functionalized with tert-leucine and methyl thiazole moieties to optimize VHL binding (Kₐ ≈ 185 nM) .
-
PEG Linker Conjugation: The ligand is coupled to NH₂-PEG₂-NH₂ using carbodiimide crosslinkers, followed by purification via reverse-phase HPLC.
-
Final Product Isolation: The dihydrochloride salt form (C₂₈H₄₃Cl₂N₅O₆S; MW: 612.18 g/mol) is precipitated to improve stability.
Recent patents disclose modifications to the PEG linker length and VHL ligand side chains to enhance PROTAC permeability. For example, replacing the tert-leucine group with cyclohexyl moieties improved cellular uptake by 5-fold in PC3 prostate cancer models .
Mechanism of Action in Targeted Protein Degradation
Recruitment of the Ubiquitin-Proteasome System
VH032-Peg2-NH2 operates through a ternary complex mechanism:
-
VHL Binding: The ligand binds the VHL-Elongin B/C (VCB) complex with a dissociation constant (Kₐ) of 44–185 nM, depending on substituents .
-
Target Engagement: The conjugated target ligand (e.g., BRD4 inhibitor) binds the protein of interest (POI).
-
Ubiquitination: The POI is tagged with ubiquitin chains by the E3 ligase, marking it for proteasomal degradation .
Table 2: Degradation Efficacy of VH032-Based PROTACs
| PROTAC Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
|---|---|---|---|---|
| SMARCA2 | EOL-1 | 0.87 | 96 | |
| BRD4 | PC3 | 2.58 | 94 | |
| STAT3 | MDA-MB-468 | <100 | >90 |
Structure-Activity Relationships (SAR)
-
Hydroxyproline Core: The (S,R,S) configuration is critical for VHL binding; epimerization reduces affinity by 10-fold .
-
PEG Linker Length: Shorter linkers (e.g., PEG1) impair ternary complex formation, while longer linkers (PEG4) reduce cell permeability.
-
Side Chain Modifications: Cyclohexyl substituents at the tert-leucine position enhance VHL affinity (Kₐ < 0.005 µM) .
Applications in Drug Development
Oncology
VH032-Peg2-NH2-based PROTACs have demonstrated efficacy against multiple cancer types:
-
Prostate Cancer: PROTACs targeting AR-V7 splice variants achieved DC₅₀ values of 3.3 nM in PC3 cells .
-
Leukemia: Degradation of BRD4 in EOL-1 cells suppressed MYC transcription, inducing apoptosis .
Neurodegenerative Diseases
Preclinical studies suggest that VH032-Peg2-NH2 conjugates can degrade tau aggregates in Alzheimer’s models, though in vivo efficacy remains under investigation .
Recent Innovations and Patent Landscape
Triazole-Based Modifications
Genentech’s 2023 patent introduced triazole rings at the VHL ligand’s left-hand side (LHS), improving MDCK permeability by 50% compared to VH032 . Compounds with furan or thiophene substituents (e.g., 42, 43) showed IC₅₀ values of 0.5 µM in VCB binding assays .
Bioisosteric Replacements
Replacing the RHS amide with N-oxo-amide groups (e.g., 140a) maintained VHL affinity (IC₅₀ = 462 nM) while reducing metabolic instability .
Challenges and Future Directions
Limitations
-
Permeability: Despite PEGylation, PROTACs >600 Da struggle with passive diffusion across cell membranes.
-
Off-Target Effects: Prolonged VHL engagement may dysregulate hypoxia signaling pathways.
Emerging Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume